molecular formula C26H32O9 B8220855 Verrucarin A from Myrothecium sp.

Verrucarin A from Myrothecium sp.

Cat. No.: B8220855
M. Wt: 488.5 g/mol
InChI Key: DTCZBDLQGVZWEG-PNWCRJGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verrucarin A is a macrocyclic trichothecene mycotoxin produced by fungi of the genus Myrothecium, including M. roridum and M. verrucaria. It is characterized by a 12,13-epoxytrichothecene core linked to a macrocyclic ester ring formed by two polyketide-derived hydroxyacid moieties at C-4 and C-15 . This compound exhibits potent bioactivities, including cytotoxicity, inhibition of protein synthesis, and modulation of cellular stress pathways. Notably, Verrucarin A has shown promise in targeting cancer cells by inducing apoptosis and reducing amyloid-β (Aβ) production in Alzheimer’s disease (AD) models .

Properties

IUPAC Name

(8R,12S,13R,18E,20Z,24R,26R)-12-hydroxy-5,13-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O9/c1-15-7-9-25-13-32-24(30)22(29)16(2)8-10-31-20(27)5-3-4-6-21(28)34-17-12-19(35-18(25)11-15)26(14-33-26)23(17)25/h3-6,11,16-19,22-23,29H,7-10,12-14H2,1-2H3/b5-3+,6-4-/t16-,17-,18?,19?,22+,23?,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZBDLQGVZWEG-PNWCRJGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2C5(CCC(=CC5O3)C)COC(=O)C1O)CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2CC3[C@@]4(C2[C@]5(CCC(=CC5O3)C)COC(=O)[C@H]1O)CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Cytotoxicity Against Cancer Cells
Verrucarin A has been identified as a potent cytotoxic agent against various cancer cell lines. Studies demonstrate that it exhibits cytotoxic effects at low nanomolar concentrations, specifically targeting cancer cells while sparing normal liver cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment. The compound was shown to inhibit the expression of SRC-3 target genes, which are involved in cancer cell migration and invasion .

Mechanism of Action
Research indicates that Verrucarin A sensitizes cancer cells to other anti-cancer drugs, enhancing their efficacy. It does this by binding to upstream effectors rather than directly interacting with SRC-3, which is a common target in cancer therapies . The ability to inhibit SRC-3 function indirectly positions Verrucarin A as a novel candidate for combination therapies in oncology.

Antimicrobial Activity

Antibacterial Effects
Verrucarin A exhibits significant antibacterial properties against a range of pathogenic bacteria. It has been particularly effective against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus. The compound's mechanism involves disrupting bacterial protein synthesis, making it a potential candidate for developing new antibiotics .

Fungal Inhibition
In addition to its antibacterial properties, Verrucarin A has shown antifungal activity, particularly against pathogenic fungi. This aspect is crucial for developing treatments for fungal infections that are resistant to conventional antifungal agents .

Biotechnological Applications

Biocontrol Agent
Myrothecium species, including those producing Verrucarin A, have been explored for their potential as biocontrol agents in agriculture. Their ability to degrade insect cuticles positions them as effective biological insecticides against pests like mosquitoes and nematodes. This biocontrol capability can significantly reduce reliance on chemical pesticides .

Enzyme Production
Myrothecium spp. are known for producing various enzymes, including bilirubin oxidase, which have applications in biobatteries, biosensors, and environmental remediation processes such as dye decolorization and effluent treatment . The versatility of these enzymes highlights the potential for industrial applications.

Neuroprotective Effects

Recent studies have suggested that Verrucarin A may have neuroprotective effects by inhibiting endoplasmic reticulum stress pathways linked to neurodegenerative diseases. It was found to reduce the expression of stress-related proteins in rat liver cells exposed to tunicamycin, indicating its potential role in managing conditions associated with ER stress . This aspect opens avenues for further research into its use in neuroprotection.

Summary of Key Findings

Application AreaKey Findings
Anticancer Potent cytotoxicity against cancer cells; sensitizes cells to other anti-cancer drugs
Antimicrobial Effective against various bacteria and fungi; disrupts protein synthesis
Biocontrol Agent Potential insecticide; effective against pests like mosquitoes and nematodes
Biotechnological Enzyme production for industrial applications; includes biosensors and environmental cleanup
Neuroprotective Reduces ER stress-related protein expression; potential use in neurodegenerative disease management

Comparison with Similar Compounds

Structural Comparison

Compound Source Core Structure Macrocyclic Features Key Modifications Reference
Verrucarin A Myrothecium spp. 12,13-Epoxytrichothecene C-4 and C-15 ester-linked macrocycle C-2' (S) and C-3' (R) stereochemistry
Roridin E Myrothecium verrucaria 12,13-Epoxytrichothecene Additional C-2' hydroxyl group Lacks C-16 oxidation
Verrucarin J Myrothecium roridum 12,13-Epoxytrichothecene C-16 hydroxylation Enhanced antifungal activity
12,13-Deoxyroridin E M. roridum 10,13-Cyclic trichothecene Missing 12,13-epoxide group 80-fold reduced cytotoxicity vs. Roridin E
Mer-A2026A Streptomyces spp. Non-trichothecene Linear polyketide Increases Aβ42/40 ratio at low doses

Key Structural Insights :

  • The 12,13-epoxide group in Verrucarin A and Roridin E is critical for cytotoxicity. Its absence (e.g., 12,13-deoxyroridin E) drastically reduces activity .
  • C-16 hydroxylation in Verrucarin J enhances antifungal properties compared to Verrucarin A .
  • Verrucarins are smaller (C27) than Roridins (C29), which possess additional hydroxylated side chains .

Bioactivity and Cytotoxicity

Compound IC50 (Cell Lines) Key Bioactivities Therapeutic Potential Reference
Verrucarin A 0.19–15 nM (L1210, HL-60) - Inhibits protein synthesis
- Reduces Aβ production
- Induces apoptosis via Bax/Bcl-2 modulation
Cancer, Alzheimer’s disease
Roridin E 25 ng/mL (HL-60) - Antifungal
- Cytotoxic
Anticancer, antifungal
Verrucarin J Not reported - Zoosporicidal (5-minute action)
- Antifungal
Agricultural pathogen control
Mer-A2026A 1.6–200 nM (neurons) - Modulates Aβ42/40 ratio
- Vasodilation
Alzheimer’s disease (dual effects)

Functional Insights :

  • Verrucarin A demonstrates broad-spectrum cytotoxicity at nanomolar concentrations, outperforming analogs like verrucarin X (IC50 in µM range) .
  • Unlike Mer-A2026A, which increases Aβ42/40 ratios at low doses, Verrucarin A reduces Aβ production across all concentrations without neuronal toxicity .
  • Verrucarin J exhibits rapid zoosporicidal activity against Phytophthora nicotianae, highlighting its agricultural utility .

Preparation Methods

Media Composition and Growth Conditions

A representative culture medium contains:

  • Carbon sources : Glucose, fructose, or sucrose (1–3 g/L)

  • Nitrogen sources : Peptone (5–10 g/L), yeast extract (1–2 g/L), NH₄NO₃, or KNO₃ (1–2 g/L)

  • Mineral salts : NaCl (0.1–2 g/L), Mg²⁺/Ca²⁺ (trace amounts), phosphate buffer

  • Agricultural substrates : Rice, wheat, or corn (3–10 g/L) as growth enhancers

The pH is adjusted to 6.5–7.5 before autoclaving at 120°C for 20 minutes. Inoculated cultures are incubated at 20–30°C for 4–8 weeks under static conditions to promote mycelial biomass accumulation.

Strain Selection and Optimization

Strains isolated from Taiwan’s Snow Mountain have demonstrated high Verrucarin A productivity. Substrate optimization studies indicate that rice-based media enhance secondary metabolite synthesis compared to synthetic alternatives.

Extraction of Verrucarin A from Mycelial Biomass

Verrucarin A is intracellularly localized, necessitating solvent extraction from harvested mycelia. Ethanol (95%) is the preferred solvent due to its efficiency in solubilizing trichothecenes while minimizing co-extraction of polar impurities.

Solvent Extraction Protocol

  • Biomass pretreatment : 100 g of dried mycelia is homogenized and suspended in 95% ethanol (1:10 w/v).

  • Extraction : The mixture is stirred at 20–25°C for ≥1 hour, followed by filtration through a 0.45 µm membrane.

  • Concentration : The filtrate is evaporated under reduced pressure to obtain a crude extract.

Alternative solvents, such as methanol, ethyl acetate, or dichloromethane, yield comparable results but require additional purification steps.

Purification of Verrucarin A Using Chromatographic Techniques

Crude extracts contain complex mixtures of trichothecenes (e.g., Verrucarin J, Roridin A), necessitating multi-step chromatography for isolation.

Primary Fractionation with Silica Gel Chromatography

  • Column packing : Silica gel (60–120 mesh)

  • Mobile phase : Gradient of hexane:ethyl acetate (90:10 to 50:50 v/v)

  • Detection : UV-Vis monitoring at 254 nm

Bioactive fractions are identified using antiproliferative assays against cancer cell lines, such as Hep G2 (hepatocellular carcinoma) or MDA-MB-231 (breast cancer).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase : Acetonitrile:water (70:30 v/v) isocratic elution

  • Flow rate : 1.0 mL/min

  • Detection : UV at 210 nm

Verrucarin A elutes at ~12.5 minutes, with purity ≥70% as confirmed by LC-MS.

Analytical Characterization of Verrucarin A

Structural Confirmation

  • Molecular formula : C₂₇H₃₄O₉

  • Molecular weight : 502.6 g/mol

  • Spectroscopic data :

    • UV-Vis : λₘₐₓ 210 nm (ε = 12,500 M⁻¹cm⁻¹)

    • MS (ESI+) : m/z 503.2 [M+H]⁺

Purity and Stability

Verrucarin A is stable for ≥4 years at -20°C when stored in anhydrous ethanol or DMSO. HPLC-UV analysis confirms batch-to-batch consistency, with minor impurities attributed to Verrucarin J.

Bioactivity Validation of Purified Verrucarin A

Anticancer Activity

Verrucarin A exhibits nanomolar potency against diverse cancer cell lines:

Cell LineCancer TypeIC₅₀ (ng/mL)Reference
Hep G2Hepatocellular12.5
MDA-MB-231Breast100–500
LNCaPProstate18.7

Mechanistic studies indicate apoptosis induction via ROS generation and protein synthesis inhibition.

Specificity and Selectivity

Verrucarin A preferentially degrades steroid receptor coactivator-3 (SRC-3) over SRC-1/2, highlighting its potential as a targeted anticancer agent .

Q & A

Q. What experimental methods are used to isolate and characterize Verrucarin A from Myrothecium spp.?

Verrucarin A is typically isolated via fermentation of Myrothecium strains (e.g., M. roridum or M. verrucaria) followed by solvent extraction and chromatographic purification (e.g., HPLC or column chromatography). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the macrocyclic trichothecene backbone and functional groups. For example, 16-hydroxyverrucarin A and verrucarin X were identified using these techniques .

Q. How do environmental factors influence Verrucarin A biosynthesis in Myrothecium spp.?

Studies show that temperature and CO₂ levels significantly affect mycotoxin production. For M. roridum on rocket leaves, maximum verrucarin A occurred at 14–18°C under high CO₂ (800–850 ppm), while M. verrucaria on spinach produced higher levels at 26–30°C with elevated CO₂ (1550–1650 mg/m³) . Optimal nitrogen and carbon sources in culture media can further modulate yields .

Q. What standard assays quantify Verrucarin A’s bioactivity in plant or cell models?

  • Cytotoxicity : IC₅₀ values are determined using cell viability assays (e.g., MTT) in human cancer cell lines (e.g., breast cancer MDA-MB-231), with IC₅₀s in the nanomolar range .
  • Antimicrobial activity : Disk diffusion or broth microdilution assays against pathogens like Staphylococcus aureus .
  • Nematicidal activity : Mortality rates in Meloidogyne incognita are measured via direct exposure assays .

Advanced Research Questions

Q. How can contradictory data on Verrucarin A production under varying environmental conditions be reconciled?

Discrepancies in optimal temperatures (e.g., 14–18°C vs. 26–30°C) may arise from species-specific responses (M. roridum vs. M. verrucaria) or host plant interactions. Experimental replication under controlled conditions (e.g., growth chambers with precise CO₂/temperature gradients) and metabolomic profiling of fungal strains can clarify these variations .

Q. What methodological frameworks are suitable for studying Verrucarin A’s dual role as a toxin and therapeutic agent?

  • PICO Framework :
  • Population : Neuronal models (e.g., iPSC-derived cortical neurons).
  • Intervention : Verrucarin A treatment at low concentrations (0.32–8 nM).
  • Comparison : Untreated controls or alternative amyloid-β (Aβ) inhibitors.
  • Outcome : Reduction in Aβ40/Aβ42 levels without cellular damage .
    • Dose-response studies : Validate therapeutic windows (e.g., 0.2–5 μM for cytotoxicity vs. <8 nM for Aβ modulation) .

Q. What strategies mitigate mycotoxin risks while harnessing Myrothecium’s bioherbicidal potential?

  • Cultural modifications : Adjusting carbon/nitrogen ratios in fermentation media to suppress trichothecene pathways .
  • Genetic engineering : CRISPR-based knockout of trichothecene synthase genes (Tri5) .
  • Post-fermentation processing : Spore removal via filtration or chemical inactivation .

Methodological Considerations

Q. How should researchers design experiments to optimize Verrucarin A yield for pharmacological studies?

  • Factorial design : Test multiple variables (temperature, CO₂, pH) simultaneously. For example, a 2×4 factorial design with CO₂ (400 vs. 800 ppm) and temperature (14–30°C) levels .
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions .

Q. What statistical approaches are critical for analyzing Verrucarin A’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests : Compare Aβ42/40 ratios across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Data Contradictions and Validation

Q. Why do some studies report Verrucarin A’s antimicrobial activity while others show limited efficacy?

Strain-specific susceptibility (e.g., Staphylococcus aureus vs. Escherichia coli) and compound purity (crude extracts vs. isolated verrucarins) may explain discrepancies. Standardize assays using CLSI guidelines and confirm compound identity via LC-MS .

Q. How can in vitro findings on Verrucarin A’s neuroprotective effects be translated to in vivo models?

  • Blood-brain barrier (BBB) penetration studies : Use computational models (e.g., PAMPA-BBB) or rodent assays.
  • Toxicity profiling : Assess hepatotoxicity and neuroinflammation in transgenic Alzheimer’s mice .

Tables for Key Findings

Environmental Factor Optimal Condition for Verrucarin A Species/Host Reference
Temperature14–18°CM. roridum (rocket)
Temperature26–30°CM. verrucaria (spinach)
CO₂ Concentration800–850 ppmM. roridum
CO₂ Concentration1550–1650 mg/m³M. verrucaria
Bioactivity Assay Model Key Result Reference
CytotoxicityBreast cancer cells (MDA-MB-231)IC₅₀ = 0.5 nM (verrucarin X)
Aβ ReductioniPSC-derived neurons50% reduction at 8 nM (no cytotoxicity)
Nematicidal ActivityMeloidogyne incognita90% mortality at 100 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarin A from Myrothecium sp.
Reactant of Route 2
Verrucarin A from Myrothecium sp.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.